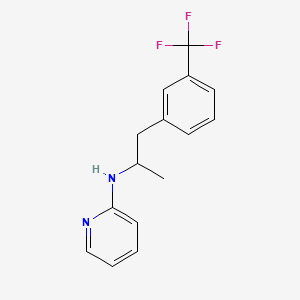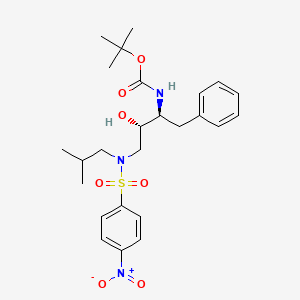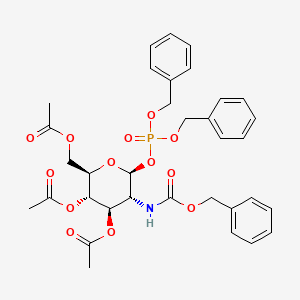
(2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphoryl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphoryl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as acetoxymethyl, benzyloxycarbonyl, and bis(benzyloxy)phosphoryl groups. These functional groups contribute to the compound’s unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphoryl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of hydroxyl groups, followed by the introduction of acetoxymethyl and benzyloxycarbonyl groups. The final steps involve the phosphorylation of the tetrahydro-2H-pyran ring and the deprotection of intermediate compounds to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are crucial to obtaining high-purity products suitable for research and industrial applications.
化学反应分析
Types of Reactions
(2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphoryl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace functional groups with other desired groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.
科学研究应用
(2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphoryl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a prodrug or drug delivery agent.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of (2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphoryl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and proteins, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- (2R,3S,4R,5R,6S)-2-(Hydroxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphoryl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate
- (2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphoryl)oxy)tetrahydro-2H-pyran-3,4-diyl Monoacetate
Uniqueness
The uniqueness of (2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphoryl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity
属性
分子式 |
C34H38NO13P |
|---|---|
分子量 |
699.6 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C34H38NO13P/c1-23(36)41-22-29-31(45-24(2)37)32(46-25(3)38)30(35-34(39)42-19-26-13-7-4-8-14-26)33(47-29)48-49(40,43-20-27-15-9-5-10-16-27)44-21-28-17-11-6-12-18-28/h4-18,29-33H,19-22H2,1-3H3,(H,35,39)/t29-,30-,31-,32-,33+/m1/s1 |
InChI 键 |
XRYQUBQURZXSCF-UPYFENACSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester](/img/structure/B13415001.png)
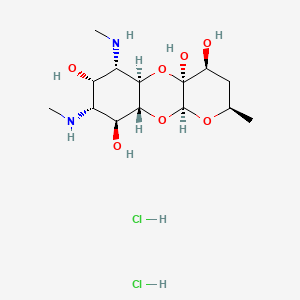
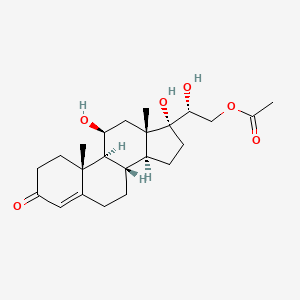

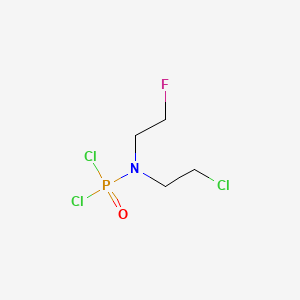
![Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)
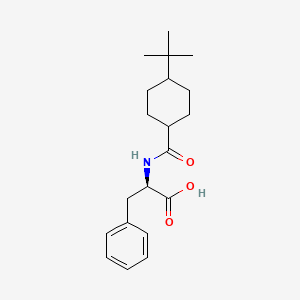
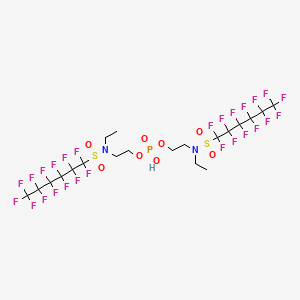
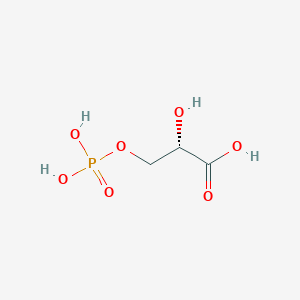
![tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B13415051.png)
